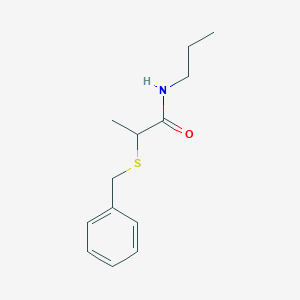![molecular formula C18H21FN2O3S B297020 2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B297020.png)
2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide, also known as FIIN-3, is a small molecule inhibitor that targets the cysteine residue of EGFR (epidermal growth factor receptor) and its mutant forms. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. The overexpression and mutation of EGFR have been linked to various types of cancers, including non-small cell lung cancer, head and neck cancer, and breast cancer. FIIN-3 is a promising candidate for cancer therapy due to its high specificity and potency towards EGFR.
作用机制
2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide targets the cysteine residue of EGFR and its mutant forms, which is essential for the activation of EGFR. 2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide irreversibly binds to the cysteine residue, thereby inhibiting the activation of EGFR. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
实验室实验的优点和局限性
2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide is a highly specific and potent inhibitor of EGFR and its mutant forms. This makes it an ideal candidate for cancer therapy. However, 2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide has some limitations in lab experiments. 2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide is not soluble in water, which makes it difficult to administer in vivo. 2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide also has a short half-life, which limits its efficacy in vivo.
未来方向
2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy in clinical trials. Future research should focus on developing more soluble and stable analogs of 2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide. In addition, the combination of 2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide with other cancer therapies, such as chemotherapy and radiation therapy, should be explored. Finally, the development of biomarkers that can predict the response of cancer cells to 2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide should be investigated.
合成方法
2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide can be synthesized using a multi-step process. The first step involves the preparation of 2-chloro-N-(4-isopropylphenyl)acetamide, which is then reacted with 3-fluoro(methylsulfonyl)aniline to yield 2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide has been extensively studied for its potential use in cancer therapy. Studies have shown that 2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide inhibits the growth of cancer cells in vitro and in vivo. 2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide has been shown to be effective against various types of cancer, including non-small cell lung cancer, head and neck cancer, and breast cancer. 2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide has also been shown to be effective against EGFR mutant forms that are resistant to other EGFR inhibitors, such as gefitinib and erlotinib.
属性
分子式 |
C18H21FN2O3S |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
2-(3-fluoro-N-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C18H21FN2O3S/c1-13(2)14-7-9-16(10-8-14)20-18(22)12-21(25(3,23)24)17-6-4-5-15(19)11-17/h4-11,13H,12H2,1-3H3,(H,20,22) |
InChI 键 |
WMKDTRLACDJHSQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C |
规范 SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(sec-butyl)-2-({[2-methoxy-5-methyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296937.png)
![4-methoxy-3-methyl-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B296939.png)
![2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296941.png)
![N-[1,1'-biphenyl]-2-yl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B296942.png)
![2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B296944.png)
![N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B296945.png)
![2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide](/img/structure/B296947.png)
![N-(3-ethoxypropyl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296948.png)
![N-[4-(acetylamino)phenyl]-2-[4-chloro(methylsulfonyl)anilino]acetamide](/img/structure/B296949.png)

![2-[(4-tert-butylbenzoyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B296951.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B296955.png)
![N-ethyl-2-[4-iodo(phenylsulfonyl)anilino]acetamide](/img/structure/B296956.png)
![N-[4-(acetylamino)phenyl]-2-[4-ethoxy(methylsulfonyl)anilino]propanamide](/img/structure/B296958.png)